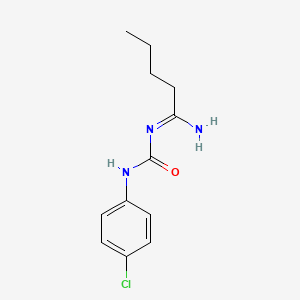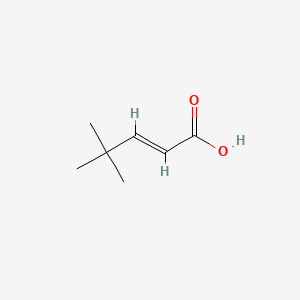
4,4-ジメチル-2-ペンテノ酸
説明
4,4-dimethyl-2Z-pentenoic acid is a methyl-branched fatty acid.
科学的研究の応用
. .
合成の出発物質
4,4-ジメチル-2-ペンテノ酸の主な用途の1つは、他の化合物の合成の出発物質としての使用です。これは、科学研究のさまざまな分野において貴重な資源となっています。
有機化学における試薬
4,4-ジメチル-2-ペンテノ酸は、有機化学反応の試薬としても使用されています。 これには、医薬品や農薬の合成における使用が含まれ、その用途は医学や農業の分野にまで広がっています。
脂肪酸酸化の阻害
生物学的研究では、4,4-ジメチル-2-ペンテノ酸はラット心臓ミトコンドリアにおける脂肪酸酸化を阻害するために使用されてきました 。この用途は、心臓病や代謝性疾患に関連する研究において特に重要です。
γ-ラクトンの製造
4,4-ジメチル-2-ペンテノ酸のスルホン化により、対応するγ-ラクトンが得られます 。γ-ラクトンは、医薬品や香料の製造など、さまざまな分野で用途を持つ有機化合物の種類です。
特性
CAS番号 |
6945-35-3 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
(Z)-4,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4- |
InChIキー |
RPVPMVHPERYZNF-PLNGDYQASA-N |
SMILES |
CC(C)(C)C=CC(=O)O |
異性体SMILES |
CC(C)(C)/C=C\C(=O)O |
正規SMILES |
CC(C)(C)C=CC(=O)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1623554.png)
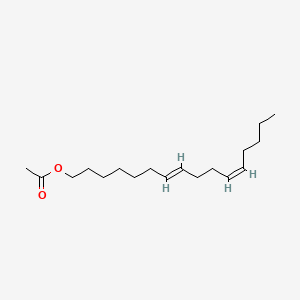

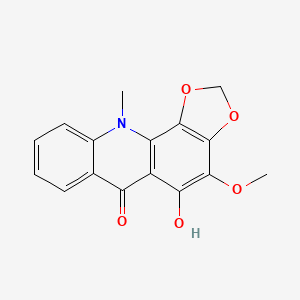
![(7Z,18E,20Z)-2,4,10,12,14,16-Hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1623562.png)
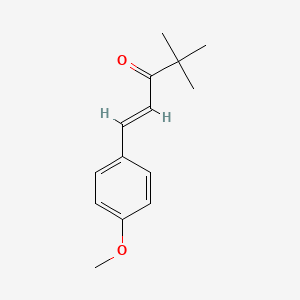
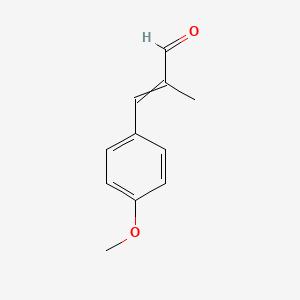

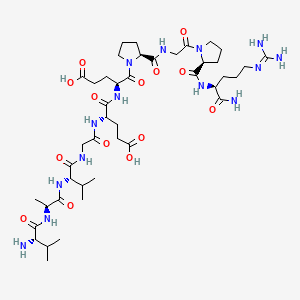
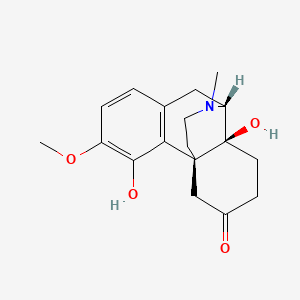
![d[-Arg-2]KYOTORPHAN ACETATE](/img/structure/B1623574.png)
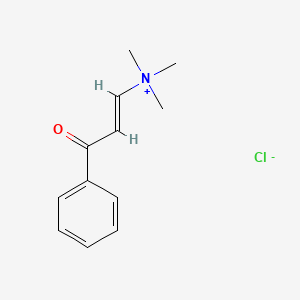
![6-[[(1S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1623576.png)
